![molecular formula C19H16ClN3O2S B2617440 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 477857-93-5](/img/structure/B2617440.png)
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole
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Overview
Description
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole (5-CEPT) is a thiazole-based compound that is used in various scientific research applications. It is a synthetic compound that is mainly synthesized from 3-chloroaniline, ethanimidoyl chloride, and 4-methyl-2-phenyl-1,3-thiazole. 5-CEPT has been studied for its biochemical and physiological effects, and has been found to have potential applications in a wide range of scientific experiments.
Scientific Research Applications
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole has been studied for its potential uses in a variety of scientific research applications. It has been studied for its potential applications in the field of drug discovery, as a tool for the study of enzyme inhibition, and as a potential inhibitor of cancer cell growth. It has also been studied for its potential use in the study of protein-protein interactions, and as a potential inhibitor of bacterial growth.
Mechanism of Action
The mechanism of action of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is not yet fully understood. However, it is believed to interact with certain proteins, enzymes, and receptors in the body. It is also believed to inhibit the activity of certain enzymes, and may be involved in the regulation of cell growth.
Biochemical and Physiological Effects
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, and may be involved in the regulation of cell growth. It has also been found to possess anti-cancer activity, and has been found to have potential applications in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole has several advantages and limitations for use in laboratory experiments. One advantage of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is a relatively non-toxic compound, and has been found to have potential applications in the study of enzyme inhibition and protein-protein interactions. One limitation of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is that it is relatively expensive to purchase, and is not widely available. Additionally, the mechanism of action of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is not yet fully understood, and further research is needed to fully understand its effects on biochemical and physiological processes.
Future Directions
Given the potential applications of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole in the field of drug discovery, further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential applications of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole in the treatment of certain types of cancer and other diseases. Additionally, further research is needed to explore the potential applications of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole in the study of protein-protein interactions and enzyme inhibition. Finally, further research is needed to explore the potential use of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole as a potential inhibitor of bacterial growth.
Synthesis Methods
The synthesis of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole involves the reaction of 3-chloroaniline, ethanimidoyl chloride, and 4-methyl-2-phenyl-1,3-thiazole. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90°C. The reaction is completed within 1-2 hours, and yields a product with an overall yield of approximately 75%.
properties
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12-17(26-18(21-12)14-7-4-3-5-8-14)13(2)23-25-19(24)22-16-10-6-9-15(20)11-16/h3-11H,1-2H3,(H,22,24)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNZFFZXHZWRSP-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)NC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)NC3=CC(=CC=C3)Cl)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole |
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